(1R)-2-Amino-1-(3-bromo-4-fluorophenyl)ethanol;hydrochloride
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Overview
Description
(1R)-2-Amino-1-(3-bromo-4-fluorophenyl)ethanol;hydrochloride is a chemical compound that features a chiral center, making it an enantiomerically pure substance. This compound is characterized by the presence of an amino group, a hydroxyl group, and halogen substituents (bromine and fluorine) on the aromatic ring. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-2-Amino-1-(3-bromo-4-fluorophenyl)ethanol;hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a suitable aromatic precursor, such as 3-bromo-4-fluoroacetophenone.
Reduction: The ketone group of the precursor is reduced to an alcohol using a reducing agent like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Amination: The resulting alcohol undergoes amination, where an amino group is introduced. This can be achieved through reductive amination using reagents like ammonia or an amine in the presence of a reducing agent.
Resolution: The racemic mixture is resolved to obtain the (1R)-enantiomer using chiral resolution techniques.
Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid (HCl).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials and reagents are used.
Optimization: Reaction conditions are optimized for maximum yield and purity.
Purification: The product is purified using techniques like crystallization, distillation, or chromatography.
Quality Control: Rigorous quality control measures ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(1R)-2-Amino-1-(3-bromo-4-fluorophenyl)ethanol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aromatic ring can be reduced under catalytic hydrogenation conditions.
Substitution: The halogen substituents can be replaced by other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, or other oxidizing agents.
Reduction: Hydrogen gas (H2) with a palladium or platinum catalyst.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Major Products
Oxidation: Formation of the corresponding ketone.
Reduction: Formation of a fully reduced aromatic ring.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
(1R)-2-Amino-1-(3-bromo-4-fluorophenyl)ethanol;hydrochloride has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (1R)-2-Amino-1-(3-bromo-4-fluorophenyl)ethanol;hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: The compound can influence various biochemical pathways, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
- (1R)-2-Amino-1-(3-chloro-4-fluorophenyl)ethanol
- (1R)-2-Amino-1-(3-bromo-4-chlorophenyl)ethanol
- (1R)-2-Amino-1-(3-bromo-4-methylphenyl)ethanol
Uniqueness
Halogen Substitution: The presence of both bromine and fluorine atoms on the aromatic ring distinguishes it from other similar compounds.
Chiral Center: The (1R)-configuration provides specific stereochemical properties that can influence its biological activity and interactions.
This detailed article provides a comprehensive overview of (1R)-2-Amino-1-(3-bromo-4-fluorophenyl)ethanol;hydrochloride, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
(1R)-2-amino-1-(3-bromo-4-fluorophenyl)ethanol;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrFNO.ClH/c9-6-3-5(8(12)4-11)1-2-7(6)10;/h1-3,8,12H,4,11H2;1H/t8-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAZTVSBBBJEQQV-QRPNPIFTSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(CN)O)Br)F.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1[C@H](CN)O)Br)F.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrClFNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.52 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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